molecular formula C61H100N22O15 B013122 [Nphe1]nociceptin(1-13)NH2 CAS No. 267234-08-2

[Nphe1]nociceptin(1-13)NH2

Cat. No. B013122
CAS RN: 267234-08-2
M. Wt: 1381.6 g/mol
InChI Key: NMBZIPCESQREMT-UVDGFCMYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[Nphe1]Nociceptin(1-13)NH2” is a novel nociceptin/orphanin FQ (NC) endogenous ligand. It is a selective and competitive ociceptin receptor antagonist without any residual agonist activity . It binds selectively to recombinant nociceptin receptors and antagonizes the inhibitory effects of nociceptin on cyclic AMP accumulation in CHO cells .


Molecular Structure Analysis

The molecular weight of “[Nphe1]Nociceptin(1-13)NH2” is 1381.59 and its formula is C61H100N22O15 . The sequence shortening is Bn-GGGFTGARKSARK-NH2 .


Chemical Reactions Analysis

“[Nphe1]Nociceptin(1-13)NH2” binds selectively to recombinant nociceptin receptors expressed in Chinese hamster ovary (CHO) cells and competitively antagonizes the inhibitory effects of nociceptin on cyclic AMP accumulation in CHO cells .


Physical And Chemical Properties Analysis

“[Nphe1]Nociceptin(1-13)NH2” has a molecular weight of 1381.59 and its formula is C61H100N22O15 .

Scientific Research Applications

  • [Nphe1]NC(1-13)NH2 as a Selective Nociceptin Receptor Antagonist:

    • It may serve as a tool for studying the role of nociceptin in feeding behavior, particularly in relation to hyperphagia, as identified by Polidori et al. (2000) in Psychopharmacology (Polidori et al., 2000).
    • [Nphe1]nociceptin(1-13)NH2 has been found to antagonize nociceptin-induced hypotension, bradycardia, and hindquarters vasodilation in rats, as reported by Chen et al. (2002) in the Canadian Journal of Physiology and Pharmacology (Chen et al., 2002).
  • Analgesic Potential:

    • Research by Rizzi et al. (2000) in NeuroReport suggests that [Nphe1]NC(1-13)NH2 potentiates morphine analgesia, indicating its potential use in enhancing analgesic effects and modulating morphine tolerance (Rizzi et al., 2000).
    • It also effectively blocks nociceptin-induced impairment of spatial learning in rats, as found by Redrobe et al. (2000) in the British Journal of Pharmacology (Redrobe et al., 2000).
  • Cardiovascular Studies:

    • Its antagonistic effects on nociceptin receptor mediated inhibition of cAMP formation in cells expressing the human nociceptin receptor were reported by Hashimoto et al. (2000) in Neuroscience Letters (Hashimoto et al., 2000).
  • Potential as a New Class of Analgesics:

    • The research by Calo’ et al. (2000) in the British Journal of Pharmacology highlighted its potential as a prototype for a new class of analgesics (Calo’ et al., 2000).
  • Antidepressant-like Activity:

    • Redrobe et al. (2002) in Naunyn-Schmiedeberg's Archives of Pharmacology demonstrated that nociceptin receptor antagonists like [Nphe1]-nociceptin (1-13)-NH2 show antidepressant-like properties in mice (Redrobe et al., 2002).

Mechanism of Action

“[Nphe1]Nociceptin(1-13)NH2” acts as a selective and competitive ociceptin receptor antagonist . It binds selectively to recombinant nociceptin receptors and antagonizes the inhibitory effects of nociceptin .

Safety and Hazards

“[Nphe1]Nociceptin(1-13)NH2” is for research use only and is not for sale to patients . It is a controlled substance and not for sale in certain territories .

properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[2-(benzylamino)acetyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H100N22O15/c1-35(75-48(88)33-74-59(98)50(37(3)85)83-57(96)44(28-38-16-6-4-7-17-38)77-49(89)32-73-47(87)31-72-46(86)30-69-29-39-18-8-5-9-19-39)52(91)79-43(23-15-27-71-61(67)68)55(94)81-41(21-11-13-25-63)56(95)82-45(34-84)58(97)76-36(2)53(92)80-42(22-14-26-70-60(65)66)54(93)78-40(51(64)90)20-10-12-24-62/h4-9,16-19,35-37,40-45,50,69,84-85H,10-15,20-34,62-63H2,1-3H3,(H2,64,90)(H,72,86)(H,73,87)(H,74,98)(H,75,88)(H,76,97)(H,77,89)(H,78,93)(H,79,91)(H,80,92)(H,81,94)(H,82,95)(H,83,96)(H4,65,66,70)(H4,67,68,71)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBZIPCESQREMT-UVDGFCMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H100N22O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Nphe1]nociceptin(1-13)NH2

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